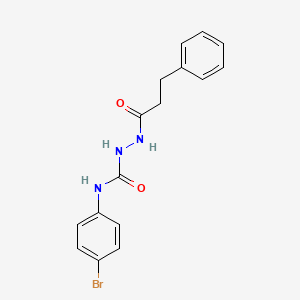![molecular formula C17H14Cl2N4OS B5121440 N-benzyl-2-{[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5121440.png)
N-benzyl-2-{[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2-{[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is a compound that belongs to the family of triazole derivatives. It is a promising molecule that has gained significant attention in recent years due to its potential applications in scientific research. The compound has been synthesized using various methods and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of N-benzyl-2-{[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is not yet fully understood. However, studies have suggested that the compound acts by inhibiting the activity of enzymes involved in the synthesis of DNA and RNA. The compound also induces apoptosis in cancer cells, leading to their death. The compound's mode of action against fungal and bacterial strains is also not yet fully understood.
Biochemical and Physiological Effects:
N-benzyl-2-{[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been shown to have various biochemical and physiological effects. The compound has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of fungal and bacterial strains. The compound's effect on normal cells and tissues is not yet fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-2-{[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has several advantages for lab experiments. The compound is easy to synthesize and has shown potent activity against various cancer cell lines, fungal and bacterial strains. However, the compound's limitations include its poor solubility in water, which makes it difficult to use in some experiments. The compound's toxicity and side effects on normal cells and tissues are also not yet fully understood.
Direcciones Futuras
There are several future directions for N-benzyl-2-{[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. One of the significant directions is to study the compound's mechanism of action and its effect on normal cells and tissues. Further studies are also needed to optimize the synthesis method and improve the compound's solubility in water. The compound's potential as a drug candidate for cancer, fungal, and bacterial infections should also be explored further. Finally, studies are needed to evaluate the compound's toxicity and side effects in vivo.
In conclusion, N-benzyl-2-{[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is a promising compound that has shown potent activity against various cancer cell lines, fungal, and bacterial strains. The compound's mechanism of action and its effect on normal cells and tissues are not yet fully understood. Further studies are needed to optimize the synthesis method, improve the compound's solubility in water, and evaluate its toxicity and side effects in vivo.
Métodos De Síntesis
The synthesis of N-benzyl-2-{[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been achieved using various methods. One of the common methods involves the reaction of 2,4-dichlorobenzylamine with 4H-1,2,4-triazole-3-thiol in the presence of acetic anhydride. The reaction leads to the formation of intermediate compounds, which are then converted to the final product using different reagents and solvents. The yield of the final product varies depending on the reaction conditions and the purity of the starting materials.
Aplicaciones Científicas De Investigación
N-benzyl-2-{[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has shown promising results in various scientific research applications. One of the significant applications of this compound is in the field of medicinal chemistry. The compound has been tested for its anticancer, antifungal, and antibacterial activities. It has shown potent activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has also shown promising results against various fungal and bacterial strains.
Propiedades
IUPAC Name |
N-benzyl-2-[[5-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N4OS/c18-12-6-7-13(14(19)8-12)16-21-17(23-22-16)25-10-15(24)20-9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,20,24)(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZULRAQRVCHSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NNC(=N2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-{[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-1-(3-thienylacetyl)-4-piperidinecarboxamide](/img/structure/B5121376.png)
![2-methylbenzo[h]quinoline-10-sulfonic acid](/img/structure/B5121389.png)
![1-{[5-(4-chlorophenyl)-2-furyl]methyl}-3-piperidinol](/img/structure/B5121398.png)
![N-(2,4-dichlorophenyl)-N'-[5-(1-phenoxyethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5121406.png)

![2-[(2,4-dinitrophenyl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B5121418.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-chloro-6-ethoxyphenyl 4-methoxybenzoate](/img/structure/B5121426.png)
![2-[(mesitylmethyl)thio]-1,3-benzothiazol-6-amine](/img/structure/B5121434.png)
![7'-amino-5-bromo-2,2',4'-trioxo-1,1',2,2',3',4'-hexahydrospiro[indole-3,5'-pyrano[2,3-d]pyrimidine]-6'-carbonitrile](/img/structure/B5121449.png)
![7-amino-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B5121468.png)
![N-{[(4-bromophenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5121472.png)

![4-{[(4-chloro-2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5121489.png)